POLYAMINOPROPYL BIGUANIDE
CAS No.: 133029-32-0
Cat. No.: VC0238606
Molecular Formula: C8H19N5
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133029-32-0 |
|---|---|
| Molecular Formula | C8H19N5 |
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | 1-(diaminomethylidene)-2-hexylguanidine |
| Standard InChI | InChI=1S/C8H19N5/c1-2-3-4-5-6-12-8(11)13-7(9)10/h2-6H2,1H3,(H6,9,10,11,12,13) |
| Standard InChI Key | VAZJLPXFVQHDFB-UHFFFAOYSA-N |
| SMILES | CCCCCCN=C(N)N=C(N)N |
| Canonical SMILES | CCCCCCN=C(N)N=C(N)N |
Introduction
Chemical Structure and Properties
Polyaminopropyl biguanide is a polymer with the chemical formula (C5H11N5)n, consisting of biguanide functional groups connected by hexyl hydrocarbon chains with varying chain lengths . In its neat form (as hydrochloride salt), it exists as a solid/powder with purity greater than 94.2% . It is frequently marketed as an approximately 20% aqueous, pre-formulation solution for various applications .
The structure can be represented as follows:
| Property | Characteristic |
|---|---|
| Chemical Formula | (C5H11N5)n |
| Physical State | Solid/powder (neat form) |
| Typical Commercial Form | 20% aqueous solution |
| Purity | >94.2% |
Synthesis and Manufacture
One of the current methods for manufacturing Polyaminopropyl Biguanide is through the polycondensation of sodium dicyanamide and hexamethylenediamine . This process yields the polymer with potential impurities including N-(6-aminohexyl)-N'-(6-(6-guanidinohexyl)guanidine, N-cyano-N'-(6-N-cyanoaminohexyl)guanidine, N-cyano-N'-(6-aminohexyl)guanidine, N-cyano-N'-6-(6-guanidinohexyl)guanidine hydrochloride, and 1,6-diguanidinohexane .
Mechanism of Action
Antimicrobial Properties
Polyaminopropyl biguanide exhibits antimicrobial activity through multiple mechanisms, though its efficacy is notably different from related compounds such as polyhexamethylene biguanide (PHMB).
The compound has a unique method of action: the polymer strands are incorporated into the bacterial cell membrane, which disrupts the membrane and reduces its permeability, resulting in a lethal effect on bacteria . Additionally, it is known to bind to bacterial DNA, alter its transcription, and cause lethal DNA damage .
Comparative Efficacy
Research has demonstrated significant differences in antimicrobial efficacy between PAPB and PHMB despite their chemical similarity. In comparative studies, PAPB showed no relevant antimicrobial effects against test bacteria including Staphylococcus aureus and Escherichia coli, while PHMB demonstrated high antimicrobial efficacy against these same organisms .
| Microorganism | PAPB Efficacy | PHMB Efficacy |
|---|---|---|
| Staphylococcus aureus | No relevant effect | High efficacy |
| Escherichia coli | No relevant effect | High efficacy |
| Pseudomonas aeruginosa | Testing performed, no relevant effect | Not specifically detailed in results |
This comparison highlights that even small changes in the chemical structure of related agents can dramatically affect their efficacy and biological properties .
Applications and Uses
Medical Applications
Polyaminopropyl biguanide has been employed in various medical applications, primarily as an antiseptic with antiviral and antibacterial properties . It is used in:
Cosmetic Applications
In cosmetic formulations, Polyaminopropyl Biguanide functions primarily as a preservative . The Cosmetic Ingredient Review Expert Panel has reviewed its safety for this purpose.
Personal Care Products
The compound is also found in:
In human epidermal skin biopsies, a low rate of penetration (approximately 0.09%) was noted after 24 hours of exposure to a 5% solution .
Acute and Chronic Toxicity
In oral toxicity studies using rats, the following findings were reported:
-
In a 60-day gavage study, mild toxicity in the liver or kidneys was observed (by microscopic examination) at doses of 2 mg/kg/day (equivalent to 0.2 mg/L of 0.4% solution), 8 mg/kg/day (equivalent to 0.4 mg/L of 0.4% solution), and 32 mg/kg/day (highest dose, equivalent to 1.2 mg/L of 0.4% solution)
In a 4-week study, rats administered Polyaminopropyl Biguanide in drinking water (doses up to 150 mg/kg) experienced:
-
Dehydration
-
Clinical signs of rough coat and hunched posture
-
Mild centrilobular hypertrophy in the liver (across all dose groups)
Inhalation Toxicity
Inhalation toxicity studies with rats yielded the following results:
Carcinogenicity and Mutagenicity
The European Chemicals Agency (ECHA) classifies polyaminopropyl biguanide as a CMR substance, meaning it's classified as carcinogenic, mutagenic, or toxic for reproduction .
-
Polyaminopropyl Biguanide was non-mutagenic in several in vitro bacterial assays
-
It was non-clastogenic in an in vivo micronucleus test in mice that received single oral dosages up to 400 mg/kg
-
No induction of unscheduled DNA synthesis was observed in hepatocytes from rats that received single oral doses up to 1500 mg/kg
Sensitization and Irritation
Contact allergy to PAPB has been documented, with cases of allergic reactions to products containing the compound . The Panel for Cosmetic Ingredient Safety has indicated that formulations should be non-irritating and non-sensitizing, possibly based on quantitative risk assessment or other accepted methodologies .
Comparison with Polyhexamethylene Biguanide (PHMB)
Chemical and Functional Differences
Although PAPB and PHMB are chemically related polymeric biguanides, they exhibit significant differences in their biological properties:
These findings highlight that small changes in chemical structure between the two compounds dramatically affect their efficacy and safety profiles .
Nomenclature and Identification Challenges
It should be noted that PAPB is often used as a synonymous name for PHMB, creating challenges in distinguishing between the two in literature and product labeling . This confusion is reflected in regulatory documents, with the Scientific Committee on Consumer Safety including PHMB in their opinion on PAPB .
Current Research Trends
Recent research has focused on better understanding the precise mechanisms of action of biguanide compounds, including molecular dynamics studies examining their interactions with bacterial membranes and DNA . These studies provide insights into how structural differences between PAPB and PHMB might explain their different antimicrobial efficacies.
Additionally, in the context of increasing antimicrobial resistance worldwide, researchers are exploring these compounds as potential alternatives to traditional antibiotics, particularly for topical applications and wound care .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume